4-(2-Methoxy-5-methylphenyl)piperidine
Overview
Description
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) investigates the reaction mechanisms of piperidine in nucleophilic aromatic substitution reactions. This research is foundational in understanding the chemical behavior of piperidine derivatives, including 4-(2-Methoxy-5-methylphenyl)piperidine, by examining their reactions with nitro-aromatic compounds. The findings contribute to the broader knowledge of synthesizing novel piperidine-based compounds with potential applications in medicinal chemistry and materials science (Pietra & Vitali, 1972).
Antitumorigenic and Antiangiogenic Effects
Zhu and Conney (1998) review the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, highlighting the metabolic pathways involved in its formation. Although the study focuses on a specific estrogen metabolite, it underscores the significance of methoxy-substituted compounds (like 2-Methoxy-5-methylphenyl)piperidine) in developing therapeutic agents against cancer and angiogenesis-related disorders (Zhu & Conney, 1998).
Pharmacology of Piperidine Derivatives
Brine et al. (1997) provide an extensive review of ohmefentanyl and its stereoisomers, emphasizing the unique pharmacological profile of the 4-anilidopiperidine class of opiates. This research is relevant for understanding the structural-functional relationships in piperidine derivatives, including 4-(2-Methoxy-5-methylphenyl)piperidine, which could inform the design of new pharmacological agents with specific receptor affinities and biological activities (Brine et al., 1997).
Environmental Estrogens and Toxicity
Cummings (1997) discusses methoxychlor as a model for environmental estrogens, exploring its metabolism and estrogenic activity. The study’s focus on the environmental and toxicological aspects of methoxy-substituted compounds sheds light on the potential environmental implications and toxicological profiles of related compounds, such as 4-(2-Methoxy-5-methylphenyl)piperidine (Cummings, 1997).
Neuroimaging and MDMA Users
Cowan (2006) reviews neuroimaging studies on human MDMA users, providing insights into the drug’s effects on the brain. While focusing on MDMA, this review indirectly highlights the importance of understanding the neurological impact of psychoactive piperidine derivatives, potentially including 4-(2-Methoxy-5-methylphenyl)piperidine, especially in terms of neurotoxicity and receptor interactions (Cowan, 2006).
properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(15-2)12(9-10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLROJDDXPWALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647991 | |
Record name | 4-(2-Methoxy-5-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)piperidine | |
CAS RN |
888965-92-2 | |
Record name | 4-(2-Methoxy-5-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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